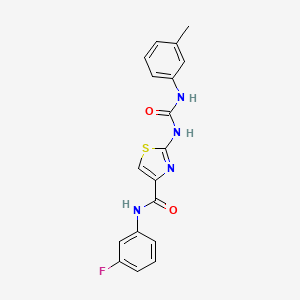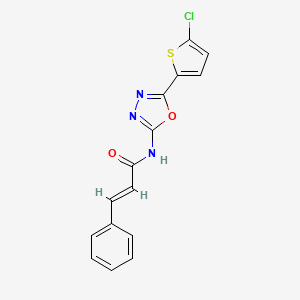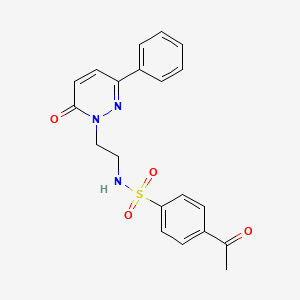![molecular formula C23H23N7O2 B2935509 2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920262-55-1](/img/structure/B2935509.png)
2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolopyrimidines are a class of compounds that have attracted significant interest due to their diverse pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties . They are also known for their potency in macrophage activation .
Synthesis Analysis
The synthesis of triazolopyrimidines and their derivatives often involves the reaction of hydrazonoyl halides with various reagents . For instance, one synthetic approach involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a five-membered triazole ring fused with a six-membered pyrimidine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse and depend on the specific substituents on the triazole and pyrimidine rings . These reactions are often used to synthesize various derivatives with enhanced biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines depend on their specific structure and substituents. Generally, these compounds are characterized by their ability to form hydrogen bonds, which can influence their solubility, stability, and reactivity .Scientific Research Applications
Antagonist Activity and Antimicrobial Applications
A pivotal aspect of scientific research on derivatives similar to 2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one involves their activity as antagonists and potential antimicrobial agents. For instance, compounds with related structural frameworks have demonstrated significant 5-HT2 antagonist activity, contributing valuable insights into the development of novel therapeutics for neurological disorders (Watanabe et al., 1992). Furthermore, derivatives have been synthesized as potential antimicrobial and antitumor agents, with some exhibiting promising activity, highlighting the versatility and therapeutic potential of this chemical structure (El-Bendary et al., 1998; Bektaş et al., 2007).
Anticancer and Antihypertensive Potential
Research on compounds within this chemical framework has also explored their potential in anticancer and antihypertensive applications. Novel syntheses have led to the discovery of compounds with activity against bone cancer, underscoring the therapeutic promise of such molecules in oncology (Lv et al., 2019). Additionally, derivatives have been synthesized with significant antihypertensive activity, demonstrating the broad pharmacological applicability of these compounds (Bayomi et al., 1999).
Antiviral and Enzyme Inhibition
The structural complexity of this compound and its analogs enables exploration into antiviral applications and enzyme inhibition. The ability to modulate adenosine receptors through structural analogs indicates potential for the treatment of neurological conditions and provides a foundation for further research into receptor-specific drug development (Zhou et al., 2014; Vu et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenoxy-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17(32-19-10-6-3-7-11-19)23(31)29-14-12-28(13-15-29)21-20-22(25-16-24-21)30(27-26-20)18-8-4-2-5-9-18/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQIGWGXIPTFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
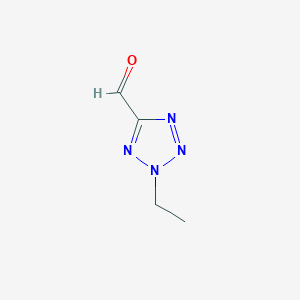
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2935427.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)
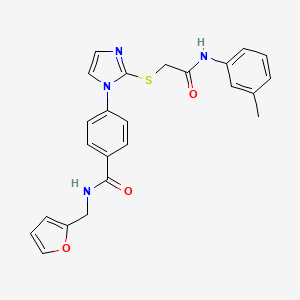
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
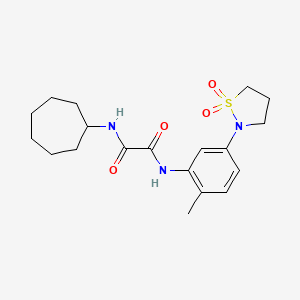
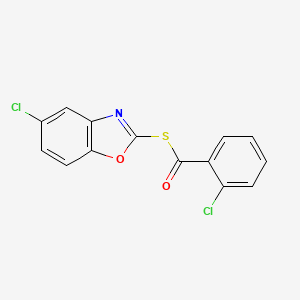
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2935438.png)
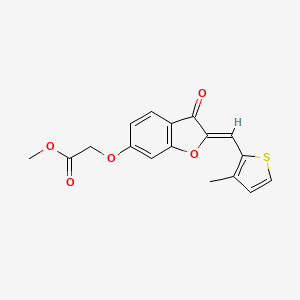

![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2935444.png)
